

Synthesis of Nitrobenzene from Benzene: An In-depth Technical Guide

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Compound of Interest

Compound Name: Nitrobenzene

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This technical guide provides a comprehensive overview of the experimental synthesis of **nitrobenzene** from benzene. It includes detailed methodologies, a summary of quantitative data, and visual representations of the reaction pathway and experimental workflow, designed for use in a research and development setting.

Core Principles: Electrophilic Aromatic Substitution

The synthesis of **nitrobenzene** from benzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.^{[1][2][3][4]} In this reaction, a nitro group ($-\text{NO}_2$) is introduced onto the benzene ring. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO_3) and concentrated sulfuric acid (H_2SO_4), commonly known as "mixed acid."^{[1][2][5][6]}

The role of sulfuric acid is crucial; it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+).^{[4][6][7]} The nitronium ion is the active electrophile that attacks the electron-rich benzene ring. The reaction is exothermic and requires careful temperature control to prevent dinitration and other side reactions.^{[8][9][10]}

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of **nitrobenzene** from benzene, compiled from various laboratory procedures.

Table 1: Reagent Quantities

Reagent	Volume (mL) - Procedure 1	Volume (mL) - Procedure 2	Volume (mL) - Procedure 3
Benzene	30[1][10]	50[5]	6[3]
Conc. Nitric Acid	35[1][10]	60[5]	7[3]
Conc. Sulfuric Acid	40[1][10]	60[5]	8[3]

Table 2: Reaction Conditions and Yield

Parameter	Value
Reaction Temperature	50-60°C[1][3][5][8][10]
Reaction Time	1 - 1.5 hours[3][5][10]
Theoretical Yield	Varies based on starting material quantity
Actual Yield (Example)	24.1%[8], 57%[10]

Table 3: Physical and Spectroscopic Properties of Nitrobenzene

Property	Value
Chemical Formula	C ₆ H ₅ NO ₂ [2][8]
Molar Mass	123.11 g/mol [8]
Appearance	Pale yellow oily liquid[8][11]
Density	~1.20 g/cm ³ [8]
Boiling Point	210.9°C[8]
IR Absorption (cm ⁻¹)	~1525 (asymmetric NO ₂ stretch), ~1345 (symmetric NO ₂ stretch)[12][13]
¹ H NMR (CDCl ₃ , δ ppm)	~8.2 (d, 2H), ~7.7 (t, 1H), ~7.5 (t, 2H)[14]

Detailed Experimental Protocol

This protocol provides a detailed methodology for the laboratory synthesis of **nitrobenzene**.

3.1. Materials and Equipment

- Reagents: Benzene, concentrated nitric acid, concentrated sulfuric acid, dilute sodium carbonate solution, anhydrous calcium chloride, distilled water.
- Equipment: Round-bottom flask, dropping funnel, reflux condenser, water bath, ice bath, separating funnel, beaker, distillation apparatus, thermometer.

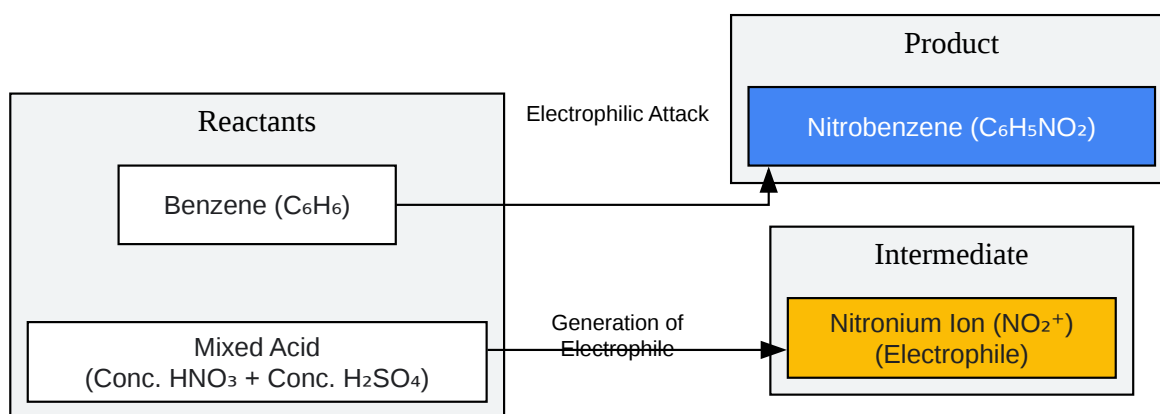
3.2. Procedure

- Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask, carefully add a specific volume of concentrated sulfuric acid (e.g., 40 mL).^{[1][10]} Cool the flask in an ice bath. Slowly, and with constant swirling, add an equivalent volume of concentrated nitric acid (e.g., 35 mL) to the sulfuric acid.^{[1][10]} Keep the mixture cool during this addition as the process is exothermic.
- Addition of Benzene: Fit the flask with a dropping funnel and a reflux condenser. Place a thermometer in the reaction mixture. Slowly add benzene (e.g., 30 mL) dropwise from the dropping funnel into the cooled nitrating mixture.^{[1][10]} The rate of addition should be controlled to maintain the reaction temperature between 50°C and 60°C.^{[1][3][5][10]} Use a water bath to gently heat the mixture if necessary, but do not exceed 60°C to minimize the formation of dinitrobenzene.^{[3][6][10]}
- Reaction: After the addition of benzene is complete, continue to heat the mixture at 60°C for approximately one to one and a half hours with occasional shaking to ensure complete reaction.^{[3][5][10]} A yellow, oily layer of **nitrobenzene** will form.^{[1][5]}
- Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separating funnel containing cold water. The **nitrobenzene** will form the lower, denser layer.^[10] Separate the lower layer of crude **nitrobenzene**.
- Purification:

- Washing: Wash the crude **nitrobenzene** layer sequentially with cold water, dilute sodium carbonate solution (to remove acidic impurities), and finally again with water.[1][5] During each wash, shake the separating funnel gently and allow the layers to separate before draining the lower **nitrobenzene** layer.
- Drying: Transfer the washed **nitrobenzene** to a clean, dry flask and add anhydrous calcium chloride to remove any remaining water.[1][5][10] Swirl the flask and allow it to stand until the liquid becomes clear.
- Distillation: Decant or filter the dried **nitrobenzene** into a distillation flask. Perform a simple distillation, collecting the fraction that boils at approximately 211°C as pure **nitrobenzene**. [1][5]

Visualizations

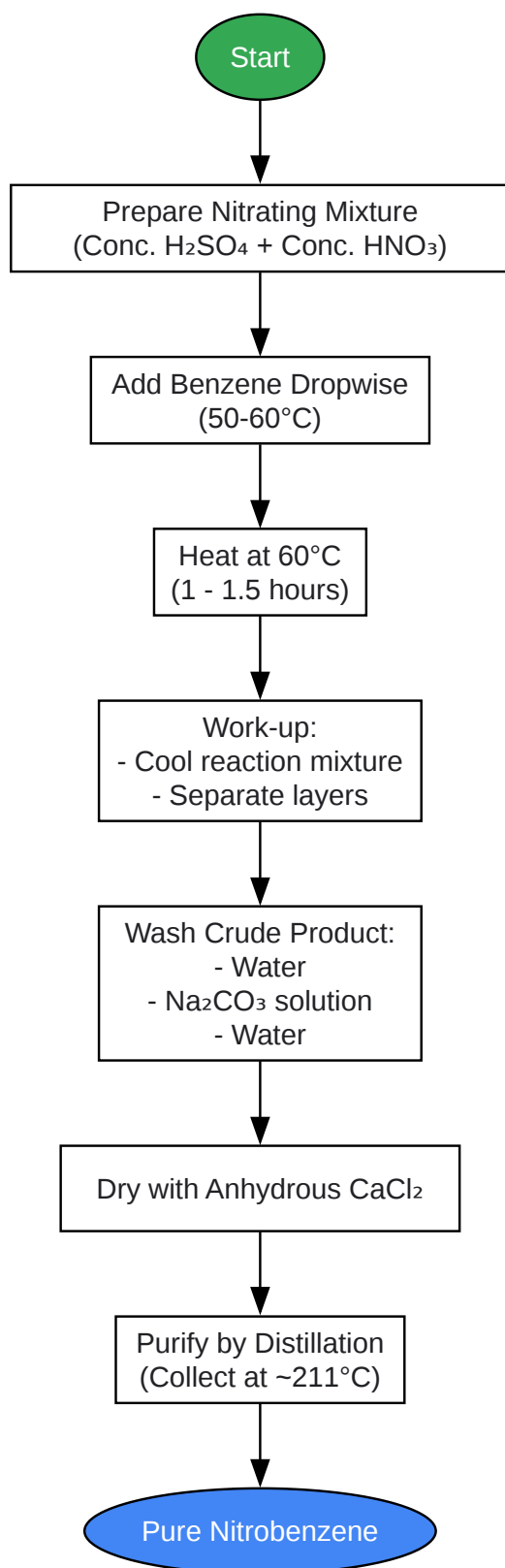
4.1. Reaction Pathway



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Caption: Reaction pathway for the synthesis of **nitrobenzene**.

4.2. Experimental Workflow



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Caption: Experimental workflow for **nitrobenzene** synthesis.

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